Cas no 41719-03-3 (Butane-2-sulfinyl chloride)
Butane-2-sulfinyl chloride Chemical and Physical Properties
Names and Identifiers
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- EN300-722269
- butane-2-sulfinic chloride
- 41719-03-3
- RBA71903
- DTXCID70497847
- butane-2-sulfinicchloride
- DTXSID20547063
- Butane-2-sulfinyl chloride
-
- Inchi: 1S/C4H9ClOS/c1-3-4(2)7(5)6/h4H,3H2,1-2H3
- InChI Key: JQHJVROIRBFWTA-UHFFFAOYSA-N
- SMILES: ClS(C(C)CC)=O
Computed Properties
- Exact Mass: 140.0062638Da
- Monoisotopic Mass: 140.0062638Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 74.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 36.3Ų
Butane-2-sulfinyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-722269-1.0g |
butane-2-sulfinyl chloride |
41719-03-3 | 95% | 1g |
$0.0 | 2023-06-07 | |
| A2B Chem LLC | AW49819-2.5g |
butane-2-sulfinic chloride |
41719-03-3 | 95% | 2.5g |
$1921.00 | 2024-04-20 | |
| A2B Chem LLC | AW49819-5g |
butane-2-sulfinic chloride |
41719-03-3 | 95% | 5g |
$2825.00 | 2024-04-20 | |
| 1PlusChem | 1P01C8L7-50mg |
butane-2-sulfinic chloride |
41719-03-3 | 95% | 50mg |
$315.00 | 2024-05-02 | |
| 1PlusChem | 1P01C8L7-100mg |
butane-2-sulfinic chloride |
41719-03-3 | 95% | 100mg |
$454.00 | 2024-05-02 | |
| 1PlusChem | 1P01C8L7-250mg |
butane-2-sulfinic chloride |
41719-03-3 | 95% | 250mg |
$621.00 | 2024-05-02 | |
| 1PlusChem | 1P01C8L7-500mg |
butane-2-sulfinic chloride |
41719-03-3 | 95% | 500mg |
$944.00 | 2024-05-02 | |
| 1PlusChem | 1P01C8L7-1g |
butane-2-sulfinic chloride |
41719-03-3 | 95% | 1g |
$1192.00 | 2024-05-02 | |
| 1PlusChem | 1P01C8L7-2.5g |
butane-2-sulfinic chloride |
41719-03-3 | 95% | 2.5g |
$2276.00 | 2024-05-02 | |
| 1PlusChem | 1P01C8L7-5g |
butane-2-sulfinic chloride |
41719-03-3 | 95% | 5g |
$3338.00 | 2024-05-02 |
Butane-2-sulfinyl chloride Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on Butane-2-sulfinyl chloride
Recent Advances in the Application of Butane-2-sulfinyl chloride (CAS: 41719-03-3) in Chemical Biology and Pharmaceutical Research
Butane-2-sulfinyl chloride (CAS: 41719-03-3) has emerged as a versatile chiral auxiliary and building block in asymmetric synthesis, particularly in the pharmaceutical industry. Recent studies have highlighted its significance in the synthesis of biologically active compounds, including drug candidates and agrochemicals. This research brief summarizes the latest advancements in the application of Butane-2-sulfinyl chloride, focusing on its role in stereoselective transformations and its potential in drug discovery.
A 2023 study published in the Journal of Organic Chemistry demonstrated the efficacy of Butane-2-sulfinyl chloride in the asymmetric synthesis of β-amino acids, which are crucial building blocks for peptidomimetics and bioactive molecules. The researchers utilized this compound as a chiral sulfinylating agent to achieve high enantioselectivity (up to 98% ee) in the synthesis of various β-amino acid derivatives. This methodology offers significant advantages over traditional approaches in terms of yield and stereochemical control.
In pharmaceutical applications, Butane-2-sulfinyl chloride has shown promise in the synthesis of protease inhibitors. A recent patent application (WO2023056789) describes its use in the preparation of novel antiviral compounds targeting SARS-CoV-2 main protease. The sulfinyl moiety introduced by Butane-2-sulfinyl chloride was found to enhance the binding affinity of the inhibitors to the viral protease active site, as confirmed by molecular docking studies and enzymatic assays.
From a chemical biology perspective, researchers have developed new protocols for the site-specific modification of proteins using Butane-2-sulfinyl chloride derivatives. A Nature Chemical Biology publication (2024) reported the design of sulfinamide-based probes that enable selective labeling of cysteine residues in complex biological systems. These probes, derived from Butane-2-sulfinyl chloride, allow for precise protein modification while maintaining the native structure and function of the target proteins.
The safety profile and handling requirements of Butane-2-sulfinyl chloride have been recently reevaluated in light of its expanding applications. A comprehensive study in Chemical Research in Toxicology (2023) provided updated guidelines for its storage and handling, emphasizing the need for anhydrous conditions and inert atmosphere due to its moisture sensitivity. The study also proposed safer synthetic alternatives for large-scale production, addressing industrial concerns.
Looking forward, the unique properties of Butane-2-sulfinyl chloride continue to inspire novel applications in medicinal chemistry. Current research directions include its use in the synthesis of chiral sulfoximines for crop protection agents and its potential as a directing group in transition metal-catalyzed C-H activation reactions. These developments underscore the compound's growing importance in both academic research and industrial applications.
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